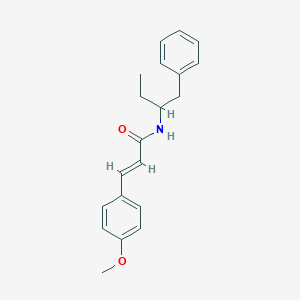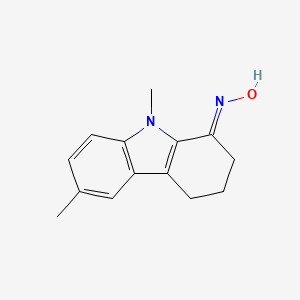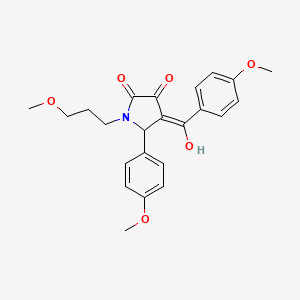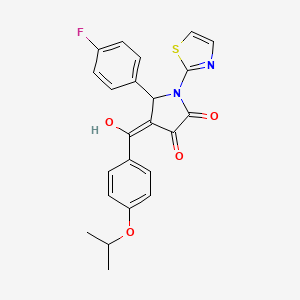
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide, also known as BPAM, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. BPAM belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
作用機序
The exact mechanism of action of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have shown that it acts as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce pain. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is also stable under a wide range of conditions, making it a useful tool for studying the effects of COX-2 and PKC inhibition. However, one limitation of using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of more selective COX-2 and PKC inhibitors based on the structure of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide. Another area of interest is the study of the effects of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide on other biological pathways, such as the regulation of gene expression. Finally, the therapeutic potential of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide for the treatment of various diseases, such as cancer and neurodegenerative disorders, should be further explored.
Conclusion:
In conclusion, N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects, and has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide acts as an inhibitor of the COX-2 and PKC enzymes, and has a number of biochemical and physiological effects. While there are limitations to using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide in lab experiments, there are a number of future directions for research on this compound.
合成法
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by a multistep reaction involving the condensation of 4-methoxybenzaldehyde and 1-phenylpropan-1-one followed by the reaction with acryloyl chloride. The final product is purified by column chromatography to obtain pure N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide.
科学的研究の応用
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-18(15-17-7-5-4-6-8-17)21-20(22)14-11-16-9-12-19(23-2)13-10-16/h4-14,18H,3,15H2,1-2H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGLQTLHAUAZIQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide](/img/structure/B5491141.png)
![2-chloro-4-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5491144.png)
![6-(methoxymethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491162.png)

![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![2-tert-butyl-6-[2-(2-ethoxyethoxy)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5491179.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5491188.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)